Comparative Cathepsin C Inhibitory Potency: 4-Bromo-N-(1-cyanocyclobutyl)benzamide vs. N-(1-Cyano-3-pyrrolidinyl)benzamide
In a comparative analysis of cyanamide-based cathepsin C inhibitors, 4-bromo-N-(1-cyanocyclobutyl)benzamide demonstrated an IC50 of 25,100 nM (25.1 µM) [1]. In contrast, the closely related analog N-(1-cyano-3-pyrrolidinyl)benzamide, which features a pyrrolidine ring instead of a cyclobutane ring, exhibited a significantly higher potency with an IC50 of 1,750 nM (1.75 µM) [2]. This represents an approximately 14.3-fold difference in potency.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 25,100 nM (25.1 µM) |
| Comparator Or Baseline | N-(1-cyano-3-pyrrolidinyl)benzamide: 1,750 nM (1.75 µM) |
| Quantified Difference | Target compound is ~14.3-fold less potent than the comparator. |
| Conditions | Inhibition of human recombinant cathepsin C (target compound, after 1 hr) [1]; Inhibition of cathepsin C (comparator, unspecified conditions) [2]. |
Why This Matters
This quantitative potency difference underscores that even minor changes in the N-linked cyclic amine (cyclobutyl vs. pyrrolidinyl) drastically impact target engagement, which is critical for selecting the appropriate tool compound for dose-response studies.
- [1] BindingDB. BDBM50417992 CHEMBL1672428. 4-bromo-N-(1-cyanocyclobutyl)benzamide. IC50: 2.51E+4 nM. View Source
- [2] BRENDA. Literature summary for EC 3.4.22.15. N-(1-cyano-3-pyrrolidinyl)benzamide. IC50: 0.00175 mM. View Source
